Mefuparib hydrochloride
Overview
Description
Mefuparib hydrochloride, also known as CVL218, is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor. This compound has shown significant potential in cancer treatment due to its ability to inhibit PARP1 and PARP2 enzymes, which play crucial roles in DNA repair mechanisms. This compound is particularly notable for its high water solubility and ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mefuparib hydrochloride involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of Functional Groups: The benzofuran core is then functionalized with a fluoro group at the 5-position and a carboxamide group at the 7-position.
Attachment of the Phenyl Group: A phenyl group substituted with a methylamino group is introduced at the 2-position of the benzofuran ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Mefuparib hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluoro group on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Mefuparib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PARP inhibition and DNA repair mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and brain tumors.
Industry: Utilized in the development of novel anticancer therapies and drug delivery systems .
Mechanism of Action
Mefuparib hydrochloride exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately causing cell death. This mechanism is particularly effective in cancer cells, which have high levels of DNA damage and rely heavily on PARP-mediated repair pathways .
Comparison with Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Properties
IUPAC Name |
5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFWTAVHQKERKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449746-00-2 | |
Record name | Mefuparib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEFUPARIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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